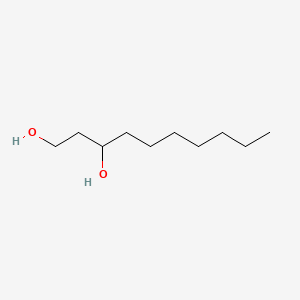
1,3-Decanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Decanediol is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications. This compound is a colorless, viscous liquid that is sparingly soluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Decanediol can be synthesized through several methods. One common approach involves the reduction of decanoic acid or its derivatives. For instance, decanoic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound. Another method involves the hydroformylation of 1-decene followed by hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid esters. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
1,3-Decanediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decane or other reduced products.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Decanoic acid, aldehydes, or ketones.
Reduction: Decane or other hydrocarbons.
Substitution: Halogenated decane derivatives.
Scientific Research Applications
1,3-Decanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and resins. Its diol functionality makes it suitable for producing polyesters and polyurethanes.
Biology: this compound is used in the study of biological nitrification inhibition. It has been shown to inhibit the activity of ammonia-oxidizing bacteria and archaea, making it useful in agricultural research to improve nitrogen use efficiency.
Medicine: It is explored for its potential antimicrobial properties and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants. It is also employed in the manufacture of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1,3-decanediol varies depending on its application. In the context of biological nitrification inhibition, this compound inhibits the activity of ammonia monooxygenase (AMO), an enzyme involved in the oxidation of ammonia to nitrite. This inhibition reduces the conversion of ammonia to nitrate, thereby improving nitrogen use efficiency in agricultural soils.
Comparison with Similar Compounds
1,3-Decanediol can be compared with other aliphatic diols such as 1,2-decanediol, 1,4-butanediol, and 1,6-hexanediol.
1,2-Decanediol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, making it more reactive in certain chemical reactions.
1,4-Butanediol: A shorter chain diol used extensively in the production of polyurethanes and as a solvent.
1,6-Hexanediol: Another medium-chain diol used in the synthesis of polyesters and polyurethanes, known for its flexibility and durability in polymer applications.
This compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity compared to its isomers and other diols.
Properties
CAS No. |
6071-27-8 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3 |
InChI Key |
ANWMPOLHSRXCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















